molecular formula C8H9BrO B14197793 2-(2-Bromoethyl)oxepine CAS No. 832110-93-7

2-(2-Bromoethyl)oxepine

Cat. No.: B14197793
CAS No.: 832110-93-7
M. Wt: 201.06 g/mol
InChI Key: URWRICYJAVWLLE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)oxepine is a chemical compound that belongs to the oxepine family, characterized by a seven-membered ring containing an oxygen atom. This compound is notable for its unique structure, which includes a bromoethyl group attached to the oxepine ring. The molecular formula of this compound is C8H9BrO, and it has a molecular weight of 201.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1-(benzyl-, oxyaryl-, thioaryl-, and silaaryl)-2-ethynylbenzenes under Brønsted acid or Au(I)-catalysis . The reaction conditions favor the formation of the oxepine ring through regioselective protonation of the alkyne, generating a stable vinyl carbocation intermediate.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)oxepine undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The oxepine ring can undergo oxidation to form oxepin oxides or reduction to form dihydrooxepines.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted oxepines can be formed.

    Oxidation Products: Oxepin oxides are the primary products.

    Reduction Products: Dihydrooxepines are typically formed.

Scientific Research Applications

2-(2-Bromoethyl)oxepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)oxepine involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The oxepine ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromoethyl)oxepine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various research applications.

Properties

CAS No.

832110-93-7

Molecular Formula

C8H9BrO

Molecular Weight

201.06 g/mol

IUPAC Name

2-(2-bromoethyl)oxepine

InChI

InChI=1S/C8H9BrO/c9-6-5-8-4-2-1-3-7-10-8/h1-4,7H,5-6H2

InChI Key

URWRICYJAVWLLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(OC=C1)CCBr

Origin of Product

United States

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